molecular formula C17H14N2S B4112327 2-(2,3-Dihydroindol-1-yl)-4-phenyl-1,3-thiazole

2-(2,3-Dihydroindol-1-yl)-4-phenyl-1,3-thiazole

Cat. No.: B4112327
M. Wt: 278.4 g/mol
InChI Key: SLTIGVJNHNGSNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Phenyl-1,3-thiazol-2-yl)indoline is a heterocyclic compound that combines the structural features of both indoline and thiazole moieties Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while thiazole is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dihydroindol-1-yl)-4-phenyl-1,3-thiazole typically involves the condensation of indoline derivatives with thiazole precursors. One common method is the reaction of indoline with 4-phenyl-2-aminothiazole in the presence of a suitable catalyst and solvent. The reaction conditions often include heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-Dihydroindol-1-yl)-4-phenyl-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxindole derivatives, thiazolidine derivatives, and various substituted indoline and thiazole compounds .

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydroindol-1-yl)-4-phenyl-1,3-thiazole involves its interaction with various molecular targets and pathways:

Properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)-4-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2S/c1-2-6-13(7-3-1)15-12-20-17(18-15)19-11-10-14-8-4-5-9-16(14)19/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTIGVJNHNGSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-Dihydroindol-1-yl)-4-phenyl-1,3-thiazole
Reactant of Route 2
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2-(2,3-Dihydroindol-1-yl)-4-phenyl-1,3-thiazole
Reactant of Route 3
2-(2,3-Dihydroindol-1-yl)-4-phenyl-1,3-thiazole
Reactant of Route 4
2-(2,3-Dihydroindol-1-yl)-4-phenyl-1,3-thiazole
Reactant of Route 5
2-(2,3-Dihydroindol-1-yl)-4-phenyl-1,3-thiazole
Reactant of Route 6
2-(2,3-Dihydroindol-1-yl)-4-phenyl-1,3-thiazole

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